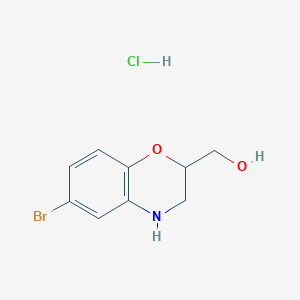

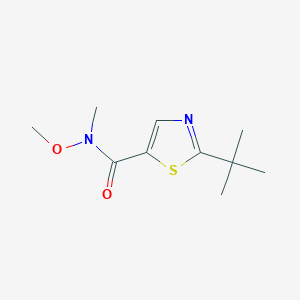

![molecular formula C13H18ClN3O B3006730 2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1052540-02-9](/img/structure/B3006730.png)

2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride, also known as Bucladesine or dibutyryl cyclic adenosine monophosphate (dbcAMP), is a cyclic nucleotide derivative that has been extensively used in scientific research. It is a cell-permeable analog of cAMP that activates protein kinase A (PKA) and other signaling pathways. Bucladesine has been used to study a wide range of cellular processes, including gene expression, cell differentiation, cell proliferation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Research has shown that derivatives of 3,4-dihydroquinazolin-4-one, such as 2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride, have been synthesized and tested for their antimicrobial activities. These compounds have been compared with standard antimicrobial agents like tetracycline, indicating their potential use in combating microbial infections (El-zohry & Abd-Alla, 2007).

Chemical Synthesis and Derivatives

Various methods have been explored to synthesize and modify 3,4-dihydroquinazolines, which include reactions with different chemical reagents to create a range of derivatives. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds in different scientific fields (Yunnikova & Ésenbaeva, 2016).

Pharmaceutical Research

The compound has been studied in the context of pharmaceutical research, particularly in the synthesis of new derivatives that may have potential therapeutic applications. These studies often involve exploring the biological activities of these derivatives, such as their anti-inflammatory and analgesic properties (Hunoor et al., 2010).

Corrosion Inhibition

Some studies have investigated the use of 3,4-dihydroquinazoline derivatives as corrosion inhibitors. These compounds have shown effectiveness in protecting metals from corrosion, which is significant for industrial applications (Kadhim et al., 2017).

Cancer Research

Research on 3,4-dihydroquinazoline derivatives has extended to cancer research, where their effects on tumor cells and potential as chemotherapeutic agents are being explored. Studies include the investigation of mechanisms such as autophagy and apoptosis in cancer cells (Rim et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

2-(butylaminomethyl)-3H-quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c1-2-3-8-14-9-12-15-11-7-5-4-6-10(11)13(17)16-12;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDBSBFTBMDCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=NC2=CC=CC=C2C(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3006649.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)propionamide](/img/structure/B3006666.png)

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)